

Application Notes and Protocols for Acid-PEG4-NHS Ester

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Compound of Interest		
Compound Name:	Acid-PEG4-NHS ester	
Cat. No.:	B13706962	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG4-NHS ester is a heterobifunctional crosslinker containing a four-unit polyethylene glycol (PEG) spacer, which enhances hydrophilicity and provides a flexible spacer arm. This reagent is equipped with two distinct reactive groups: a carboxylic acid (-COOH) and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent bond formation with primary amines, such as those found on the side chains of lysine residues in proteins, while the terminal carboxylic acid can be coupled to other molecules, often after activation. These properties make Acid-PEG4-NHS ester a versatile tool in bioconjugation, drug delivery, and proteomics research.

Storage and Handling

Proper storage and handling of **Acid-PEG4-NHS ester** are critical to maintain its reactivity, particularly the moisture-sensitive NHS ester group.

2.1. Initial Handling Upon receiving the product, it is essential to equilibrate the vial to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[1][2][3] It is recommended to handle the compound in a dry environment and restore it under an inert atmosphere.[1]



2.2. Storage Conditions The recommended storage conditions for **Acid-PEG4-NHS ester** in its pure form and in solution are summarized below.

Form	Storage Temperature	Duration	Notes
Pure (Solid/Liquid)	-20°C	Up to 3 years	Store in a desiccated environment to protect from moisture.[4]
In Anhydrous Solvent (e.g., DMSO, DMF)	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	Up to 1 month	Use promptly after preparation.	

Solubility

The hydrophilic PEG spacer in **Acid-PEG4-NHS ester** enhances its solubility in aqueous media compared to non-PEGylated linkers. However, for creating stock solutions, the use of anhydrous organic solvents is recommended.

Solvent	Concentration	Notes
DMSO (Dimethyl sulfoxide)	≥ 100 mg/mL	Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. Sonication may be required for complete dissolution.
DMF (Dimethylformamide)	Soluble	A common solvent for dissolving NHS esters.
DCM (Dichloromethane)	Soluble	An alternative organic solvent.

Experimental Protocols



- 4.1. Preparation of Stock Solutions Due to the hydrolysis of the NHS ester in the presence of water, stock solutions should be prepared immediately before use. Do not prepare stock solutions for long-term storage.
- Allow the vial of **Acid-PEG4-NHS** ester to equilibrate to room temperature.
- Add anhydrous DMSO or DMF to the vial to achieve a desired concentration (e.g., 10 mg/mL or 10 mM).
- Vortex gently to ensure the compound is fully dissolved.
- 4.2. General Protocol for Protein Labeling via NHS Ester Reaction This protocol describes the conjugation of the NHS ester moiety of **Acid-PEG4-NHS ester** to primary amines on a target protein.

Materials:

- Acid-PEG4-NHS ester
- · Protein to be labeled
- Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
 Avoid buffers containing primary amines like Tris or glycine.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
- Anhydrous DMSO or DMF
- Desalting column or dialysis equipment for purification.

Procedure:

- Protein Preparation: Dissolve the protein in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).
- Reagent Preparation: Immediately before use, prepare a stock solution of Acid-PEG4-NHS ester in anhydrous DMSO or DMF.

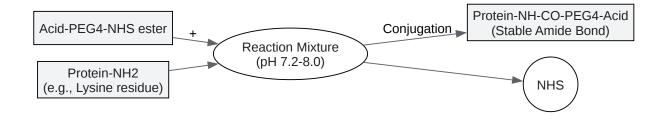


Conjugation Reaction:

- Add a 5- to 20-fold molar excess of the Acid-PEG4-NHS ester stock solution to the
 protein solution. The optimal molar ratio should be determined empirically for each specific
 application. For protein concentrations ≤ 5 mg/mL, a 10-fold molar excess is a good
 starting point, while for concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be
 required.
- Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume to avoid protein denaturation.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted NHS ester.
- Purification: Remove the excess, unreacted Acid-PEG4-NHS ester and byproducts using a
 desalting column or dialysis against an appropriate buffer.

Visualizations

5.1. Reaction Pathway

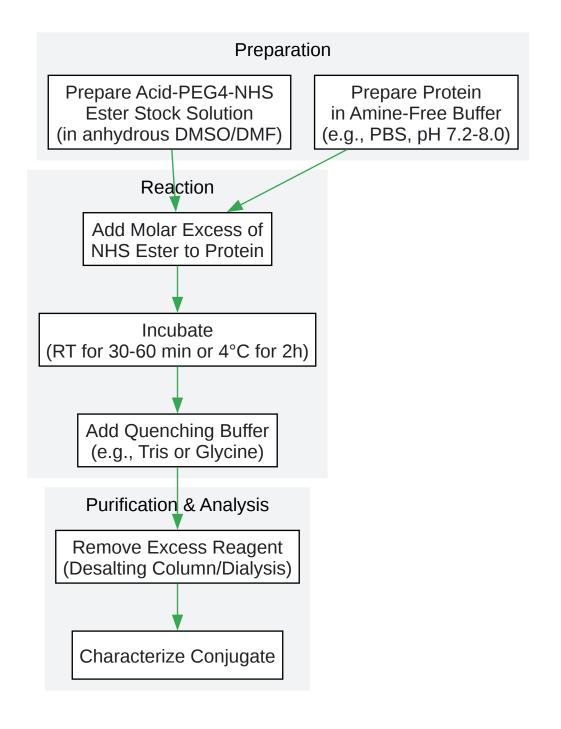


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Caption: Reaction of **Acid-PEG4-NHS ester** with a primary amine on a protein.

5.2. Experimental Workflow





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Caption: General experimental workflow for protein conjugation.

Safety and Handling Precautions

• Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling **Acid-PEG4-NHS ester**.



- Handle the compound in a well-ventilated area.
- In case of contact with skin or eyes, rinse thoroughly with water.
- For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

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